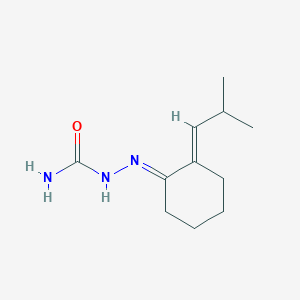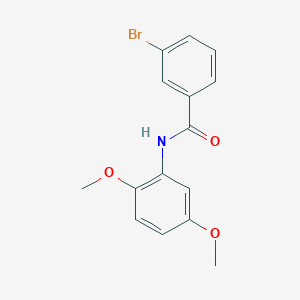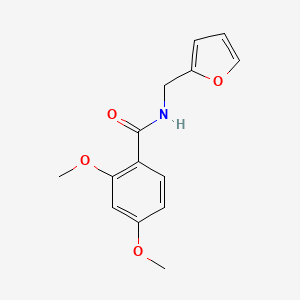![molecular formula C14H16ClN3O3 B3877784 N'-[(E)-(3-chlorophenyl)methylideneamino]-N-(oxolan-2-ylmethyl)oxamide](/img/structure/B3877784.png)
N'-[(E)-(3-chlorophenyl)methylideneamino]-N-(oxolan-2-ylmethyl)oxamide
Descripción general
Descripción
N’-[(E)-(3-chlorophenyl)methylideneamino]-N-(oxolan-2-ylmethyl)oxamide is a complex organic compound characterized by the presence of a chlorophenyl group, an oxolan ring, and an oxamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-chlorophenyl)methylideneamino]-N-(oxolan-2-ylmethyl)oxamide typically involves the condensation of 3-chlorobenzaldehyde with oxolan-2-ylmethylamine, followed by the reaction with oxalic acid dihydrazide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N’-[(E)-(3-chlorophenyl)methylideneamino]-N-(oxolan-2-ylmethyl)oxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N’-[(E)-(3-chlorophenyl)methylideneamino]-N-(oxolan-2-ylmethyl)oxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-[(E)-(3-chlorophenyl)methylideneamino]-N-(oxolan-2-ylmethyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride, used for fluid replacement.
Uniqueness
N’-[(E)-(3-chlorophenyl)methylideneamino]-N-(oxolan-2-ylmethyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Unlike dichloroaniline, which is primarily used in industrial applications, this compound has potential therapeutic uses. Additionally, its oxolan ring and oxamide moiety differentiate it from simpler compounds like Ringer’s lactate solution.
Propiedades
IUPAC Name |
N'-[(E)-(3-chlorophenyl)methylideneamino]-N-(oxolan-2-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c15-11-4-1-3-10(7-11)8-17-18-14(20)13(19)16-9-12-5-2-6-21-12/h1,3-4,7-8,12H,2,5-6,9H2,(H,16,19)(H,18,20)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZRASQSXAWOFR-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)C(=O)NN=CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(OC1)CNC(=O)C(=O)N/N=C/C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49724096 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2E)-2-(3-chlorobenzylidene)hydrazinyl]-N-(3,4-dimethylphenyl)-2-oxoacetamide](/img/structure/B3877702.png)
![benzyl 3-[(4-methoxyphenyl)carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B3877717.png)
![(E)-1-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B3877719.png)
![4-{4-[(E)-[2-(2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]METHYL]PHENYL}MORPHOLINE](/img/structure/B3877722.png)
![2,2'-[(5-Oxocyclopent-3-ene-1,2-diyl)diimino]dibenzoic acid](/img/structure/B3877723.png)
![4-[2-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-oxopropanoyl)carbonohydrazonoyl]benzoic acid](/img/structure/B3877731.png)

![[(E)-[4-(4-methylpiperidin-1-yl)-3-nitrophenyl]methylideneamino]thiourea](/img/structure/B3877736.png)


![5-AMINO-3-[(1Z)-1-CYANO-2-(2-METHOXYPHENYL)ETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B3877759.png)

![N-[2-(2-methylpropylidene)cyclohexylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3877781.png)
![ethyl (2Z)-2-[[4-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3877791.png)
